REACTION_SMILES
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[CH3:19][S:20]([CH3:21])=[O:22].[N+:1](=[O:2])([O-:3])[c:4]1[c:5]([CH3:11])[cH:6][c:7]([F:10])[cH:8][cH:9]1.[OH:12][CH2:13][CH2:14][NH:15][CH2:16][CH2:17][OH:18]>>[N+:1](=[O:2])([O-:3])[c:4]1[c:5]([CH3:11])[cH:6][c:7]([N:15]([CH2:14][CH2:13][OH:12])[CH2:16][CH2:17][OH:18])[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(F)ccc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCNCCO
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Name
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Type
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product
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Smiles
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Cc1cc(N(CCO)CCO)ccc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |